molecular formula C15H15ClN4O6 B11424670 dimethyl 1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11424670
M. Wt: 382.75 g/mol
InChI Key: VRQSYBBPDVUPBO-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with various functional groups, including a chlorinated methoxyphenyl group and a carbamoylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carboxylic acids.

    Substitution Reactions:

    Esterification: The final step involves esterification to form the dicarboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the compound.

Scientific Research Applications

4,5-DIMETHYL 1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole-3-carboxylate: A related triazole derivative with similar structural features.

    5-Chloro-1H-indole-2-carboxamide: Another compound with a chlorinated aromatic ring and potential biological activities.

Uniqueness

4,5-DIMETHYL 1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15ClN4O6

Molecular Weight

382.75 g/mol

IUPAC Name

dimethyl 1-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C15H15ClN4O6/c1-24-10-5-4-8(16)6-9(10)17-11(21)7-20-13(15(23)26-3)12(18-19-20)14(22)25-2/h4-6H,7H2,1-3H3,(H,17,21)

InChI Key

VRQSYBBPDVUPBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

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